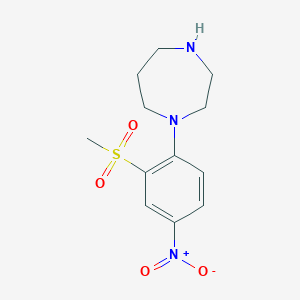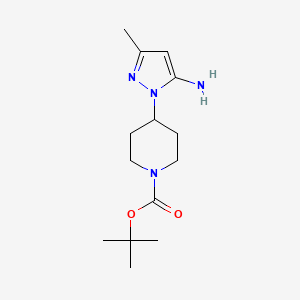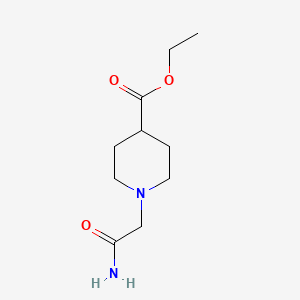![molecular formula C18H26N2O4 B1328798 [{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid CAS No. 1142216-07-6](/img/structure/B1328798.png)
[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is a synthetic organic compound with the molecular formula C({18})H({26})N({2})O({4}) This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of cyclohexylmethylamine with an appropriate acyl chloride to form an amide intermediate.
Introduction of the Methoxyphenyl Group:
Final Coupling: The final step is the coupling of the intermediate with glycine or a glycine derivative to form the desired product.
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to increase efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen and the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are frequently used.
Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, [{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and is also used in the development of new synthetic methodologies.
Biology
In biological research, this compound is used in biochemical assays to study enzyme activity and protein-ligand interactions. Its structure allows it to interact with various biological macromolecules, making it a useful tool in drug discovery and development.
Medicine
While not used directly as a therapeutic agent, the compound’s derivatives are investigated for their potential pharmacological properties. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of [{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-hydroxyphenyl)amino]acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-chlorophenyl)amino]acetic acid: Contains a chloro group instead of a methoxy group.
[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-nitrophenyl)amino]acetic acid: Features a nitro group in place of the methoxy group.
Uniqueness
The presence of the methoxy group in [{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications in research and industry.
Propriétés
IUPAC Name |
2-(N-[2-(cyclohexylmethylamino)-2-oxoethyl]-4-methoxyanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-24-16-9-7-15(8-10-16)20(13-18(22)23)12-17(21)19-11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-13H2,1H3,(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTBQASHSMHCEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2CCCCC2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328717.png)
![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328721.png)
![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)
![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)

![3-[(2-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328734.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328736.png)







